Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been studied for its potential therapeutic applications .
Preparation Methods
The synthesis of Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF involves multiple steps, including the incorporation of specific amino acid residues and the introduction of N-methyl groups. The synthetic route typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial production methods for such peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), followed by purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .
Chemical Reactions Analysis
Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents .
Scientific Research Applications
Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating somatostatin receptor activity and its effects on cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly SSTR1. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels. This inhibition affects various downstream signaling pathways, including the activation of phosphotyrosine phosphatase and the Na+/H+ exchanger. These pathways play crucial roles in regulating cell proliferation, hormone secretion, and neurotransmission .
Comparison with Similar Compounds
Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF is unique due to its specific amino acid modifications and N-methylation, which enhance its binding affinity and selectivity for SSTR1. Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF: Another somatostatin analog with different amino acid substitutions.
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF: Lacks the N-methyl group, resulting in different binding properties.
ODT-8: A somatostatin analog with a different structure and binding affinity.
These compounds share similar mechanisms of action but differ in their binding affinities, selectivities, and therapeutic potentials.
Properties
Molecular Formula |
C84H108N16O16S2 |
---|---|
Molecular Weight |
1662.0 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C84H108N16O16S2/c1-48(2)88-43-56-30-28-55(29-31-56)41-70-81(113)99-72(50(4)103)82(114)93-65(40-53-23-13-8-14-24-53)78(110)98-71(49(3)102)83(115)95-67(45-101)79(111)96-68(73(87)105)46-117-118-47-69(97-74(106)60(86)37-54-32-34-58(104)35-33-54)80(112)90-62(27-17-18-36-85)75(107)91-63(38-51-19-9-6-10-20-51)76(108)92-64(39-52-21-11-7-12-22-52)77(109)94-66(84(116)100(70)5)42-57-44-89-61-26-16-15-25-59(57)61/h6-16,19-26,28-35,44,48-50,60,62-72,88-89,101-104H,17-18,27,36-43,45-47,85-86H2,1-5H3,(H2,87,105)(H,90,112)(H,91,107)(H,92,108)(H,93,114)(H,94,109)(H,95,115)(H,96,111)(H,97,106)(H,98,110)(H,99,113)/t49-,50-,60+,62-,63-,64+,65+,66+,67+,68+,69-,70+,71-,72-/m1/s1 |
InChI Key |
UTASAEBFJXWNHX-PIBSBZCFSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)NC(=O)[C@H](CC8=CC=C(C=C8)O)N)C(=O)N)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)N)CO)C(C)O)CC8=CC=CC=C8)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.